![molecular formula C15H23N3O4 B2541737 methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1014027-09-8](/img/structure/B2541737.png)
methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate” is a complex organic compound. It contains a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also includes ethoxy and ethyl groups attached to the pyrazole core, as well as a piperidine ring and a carboxylate group .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrazole core is a five-membered ring with two nitrogen atoms and three carbon atoms . The ethoxy and ethyl groups are attached to the pyrazole core, and there is also a piperidine ring and a carboxylate group .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. The synthesized pyrazole derivative (compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. It was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria, caused by Plasmodium parasites, remains a major global health concern. Compounds 14 and 15 from the same series exhibited substantial inhibition effects against Plasmodium berghei in vivo .
- Although not directly studied for this compound, pyrazoles have shown antifungal activity. Electropositivity is beneficial for antifungal efficacy .
- While not specifically investigated for this compound, related pyrazole derivatives have been evaluated for antioxidant activity. Methods include hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .
Antileishmanial Activity
Antimalarial Activity
Antifungal Potential
Antioxidant Properties
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
methyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-4-18-10-12(13(16-18)22-5-2)14(19)17-8-6-11(7-9-17)15(20)21-3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCRORYHVECDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate |
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